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Compound of Interest

Compound Name: Parsalmide

Cat. No.: B1678479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide) is a non-steroidal anti-

inflammatory drug (NSAID) with analgesic and muscle-relaxant properties.[1][2] Preclinical and

early clinical studies have indicated that Parsalmide possesses anti-inflammatory efficacy

comparable to established drugs like phenylbutazone, but with a significantly improved gastric

safety profile.[1][2][3] Its mechanism of action is believed to be the inhibition of prostaglandin

synthesis through the cyclooxygenase (COX) pathway.[3]

These application notes provide a comprehensive guide for the preclinical experimental design

of Parsalmide studies, including detailed protocols for in vitro and in vivo assays.

Physicochemical Properties of Parsalmide
A solid understanding of Parsalmide's properties is crucial for proper experimental design.
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Property Value Reference

Molecular Formula C₁₄H₁₈N₂O₂ [4]

Molecular Weight 246.30 g/mol [4]

IUPAC Name
5-amino-N-butyl-2-prop-2-

ynoxybenzamide
[4]

LD₅₀ (oral, rats) 864 mg/kg [3]

LD₅₀ (intravenous, mice) 148 mg/kg [3]

Signaling Pathway of Parsalmide's Anti-
Inflammatory Action
Parsalmide exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX)

enzymes, which are key to the synthesis of prostaglandins, important mediators of

inflammation.
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Caption: Parsalmide inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols
In Vitro COX Inhibition Assay
This protocol determines the inhibitory potency of Parsalmide on COX-1 and COX-2 enzymes.

Methodology:
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Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2

enzymes.

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin,

and EDTA.

Inhibitor Addition: Add various concentrations of Parsalmide (e.g., 0.01 µM to 100 µM) to the

wells. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g.,

indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

Enzyme Addition: Add COX-1 or COX-2 enzyme to the wells and incubate for a specified

time (e.g., 10 minutes) at 37°C.

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a

colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific

wavelength (e.g., 590 nm) for a set time.

Data Analysis: Calculate the percentage of inhibition for each Parsalmide concentration and

determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) by non-linear regression analysis.

Illustrative Data:

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Selectivity Index
(COX-1/COX-2)

Parsalmide 15.2 2.5 6.1

Indomethacin 0.1 1.8 0.06

Celecoxib 25.0 0.05 500

Disclaimer: The data presented in this table is for illustrative purposes and based on typical

results for NSAIDs. Specific experimental data for Parsalmide was not available in the search

results.
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Cell-Based Prostaglandin E₂ (PGE₂) Suppression Assay
This assay measures the ability of Parsalmide to inhibit prostaglandin production in a cellular

context.

Methodology:

Cell Culture: Culture a suitable cell line, such as murine macrophages (RAW 264.7) or

human monocytes (U937), in appropriate media.

Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

Pre-treatment: Treat the cells with various concentrations of Parsalmide for 1-2 hours.

Stimulation: Induce inflammation and prostaglandin production by adding lipopolysaccharide

(LPS) (e.g., 1 µg/mL) to the cells and incubate for 24 hours.

Supernatant Collection: Collect the cell culture supernatant.

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a

commercially available ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the percentage of PGE₂ suppression at each Parsalmide
concentration and calculate the IC₅₀ value.

Illustrative Data:

Treatment Concentration
PGE₂
Concentration
(pg/mL)

% Inhibition

Vehicle Control - 1500 ± 120 0

Parsalmide 1 µM 950 ± 80 36.7

Parsalmide 10 µM 450 ± 50 70.0

Parsalmide 50 µM 180 ± 30 88.0

Indomethacin 10 µM 250 ± 40 83.3
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Disclaimer: The data presented in this table is for illustrative purposes and based on typical

results for NSAIDs. Specific experimental data for Parsalmide was not available in the search

results.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-
Induced Paw Edema in Rats
This is a classic model to assess the in vivo anti-inflammatory activity of a compound.

Methodology:

Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Parsalmide
(various doses, e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10

mg/kg).

Drug Administration: Administer Parsalmide or the control compounds orally (p.o.) one hour

before the carrageenan injection.

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar

region of the right hind paw of each rat.

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline

(before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after

carrageenan injection.

Data Analysis: Calculate the percentage of edema inhibition for each group at each time

point compared to the vehicle control group.

Illustrative Data:
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Treatment Group Dose (mg/kg, p.o.)
Paw Volume
Increase at 3h (mL)

% Inhibition of
Edema

Vehicle Control - 0.85 ± 0.07 -

Parsalmide 10 0.58 ± 0.05 31.8

Parsalmide 30 0.39 ± 0.04 54.1

Parsalmide 100 0.25 ± 0.03 70.6

Indomethacin 10 0.32 ± 0.04 62.4

Disclaimer: The data presented in this table is for illustrative purposes and based on typical

results for NSAIDs. Specific experimental data for Parsalmide was not available in the search

results.

Assessment of Gastric Tolerability in Rats
This protocol evaluates the potential of Parsalmide to cause gastric damage, a common side

effect of NSAIDs.

Methodology:

Animal Model: Use male Wistar rats (200-250 g), fasted for 24 hours before the experiment

with free access to water.

Grouping: Divide animals into groups: Vehicle control, Parsalmide (e.g., 100 mg/kg), and a

positive control known to cause gastric ulcers (e.g., Indomethacin, 30 mg/kg).

Drug Administration: Administer the compounds orally.

Observation Period: Euthanize the animals 4-6 hours after drug administration.

Stomach Excision: Carefully remove the stomachs, open them along the greater curvature,

and gently rinse with saline.

Lesion Scoring: Examine the gastric mucosa for any signs of hyperemia, hemorrhage, or

erosions. Score the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = hyperemia,
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2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, etc.).

Histopathology (Optional): Fix stomach tissues in formalin for histological examination to

assess the extent of mucosal damage.

Illustrative Data:

Treatment Group Dose (mg/kg, p.o.) Ulcer Index (Mean ± SEM)

Vehicle Control - 0.2 ± 0.1

Parsalmide 100 0.8 ± 0.3

Indomethacin 30 8.5 ± 1.2

Disclaimer: The data presented in this table is for illustrative purposes and based on typical

results for NSAIDs. Specific experimental data for Parsalmide was not available in the search

results.

Pharmacokinetic (PK) Study in Rats
This protocol outlines the design for determining the pharmacokinetic profile of Parsalmide.

Methodology:

Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood

sampling.

Drug Administration: Administer a single oral dose of Parsalmide (e.g., 50 mg/kg).

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at

multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify

the concentration of Parsalmide in the plasma samples.
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PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such

as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area

under the curve), and t₁/₂ (half-life).

Illustrative Pharmacokinetic Parameters:

Parameter Unit Value

Cmax µg/mL 12.5

Tmax h 1.5

AUC₀₋t µg*h/mL 75.8

t₁/₂ h 4.2

Disclaimer: The data presented in this table is for illustrative purposes and based on typical

results for orally administered small molecule drugs. Specific experimental data for Parsalmide
was not available in the search results.

Experimental Workflow
The following diagram illustrates a typical preclinical development workflow for an NSAID like

Parsalmide.
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Caption: Preclinical workflow for Parsalmide evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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